![molecular formula C12H17NO5 B133665 (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid CAS No. 145206-40-2](/img/structure/B133665.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid
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Overview
Description
“(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid” is a compound with the molecular formula C12H17NO5 . It is also known by other names such as Boc-(S)-3-amino-3-(2-furyl)-propionic acid . The compound has a molecular weight of 255.27 g/mol .
Molecular Structure Analysis
The compound’s IUPAC name is (3S)-3-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid . Its InChI code is InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-8(7-10(14)15)9-5-4-6-17-9/h4-6,8H,7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
Boc-3-(2-Furyl)-L-alanine: can be utilized in the Suzuki–Miyaura cross-coupling process, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This compound, due to its functional group tolerance, can be a candidate for creating diverse chemical structures under mild reaction conditions .
Pharmaceutical Synthesis
The furan ring and protected amino acid moiety of Boc-3-(2-Furyl)-L-alanine make it a valuable precursor in synthesizing piperidine derivatives, which are significant in drug design. These derivatives are present in various classes of pharmaceuticals, indicating the compound’s role in medicinal chemistry .
Hiyama Coupling Reactions
In organic synthesis, Boc-3-(2-Furyl)-L-alanine can be used to form vinylsilanes through Hiyama coupling reactions. This application is crucial due to vinylsilanes’ extensive use in creating complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLUWSMJXXBOLV-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-2-yl)propanoic acid |
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